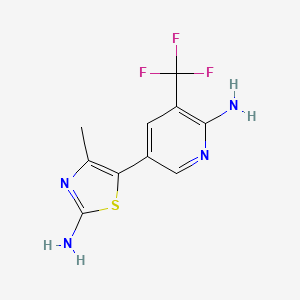

5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine

描述

属性

IUPAC Name |

5-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4S/c1-4-7(18-9(15)17-4)5-2-6(10(11,12)13)8(14)16-3-5/h2-3H,1H3,(H2,14,16)(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKAUAYUPMJVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=C(N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155770 | |

| Record name | 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395492-82-6 | |

| Record name | 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 2: Formation of the Pyridine Derivative with Trifluoromethyl Substituent

The key challenge is synthesizing the 6-amino-5-(trifluoromethyl)pyridin-3-yl moiety, which can be achieved through nucleophilic substitution or electrophilic trifluoromethylation of pyridine derivatives.

Step 3: Coupling of Thiazole and Pyridine Derivatives

The critical step involves coupling the pyridine derivative with the thiazole core, typically via nucleophilic substitution or amide bond formation, under conditions such as reflux in polar solvents with catalysts or bases.

Catalytic Coupling and Cross-Coupling Strategies

Use of Catalysts and Ligands

Recent advances have employed palladium-catalyzed cross-coupling reactions to attach heteroaryl groups efficiently. For example:

| Catalyst | Ligand | Reagent/Conditions | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Reflux in polar solvents with base (K₂CO₃) | |

| CuI | N,N-Dimethylglycine | Heating in DMSO or DMF |

Reaction Data Table:

| Reaction Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of thiazole core | 3-Acetylpyridine + Thiourea + Catalyst | 65-75 | Cyclization under reflux |

| Trifluoromethylation of pyridine | Togni's reagent or trifluoromethyl sulfonates | 60-70 | Electrophilic trifluoromethylation |

| Coupling of heterocycles | Palladium catalysis, base, ligand | 55-80 | Cross-coupling for attaching the pyridine to thiazole |

Research Findings and Data Analysis

Yield Optimization: Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly influence yields, with refluxing in polar aprotic solvents like DMSO or DMF providing optimal results.

Purity and Characterization: Typical purification involves column chromatography, with characterization via NMR, HRMS, and IR confirming the structure and purity.

Reaction Efficiency: Catalytic methods, especially palladium-catalyzed cross-couplings, are preferred for their high efficiency and regioselectivity, reducing side reactions and improving overall yield.

Summary of Preparation Methods

| Methodology | Advantages | Limitations |

|---|---|---|

| Multi-step heterocyclic synthesis | Precise control over functionalization | Longer reaction times, multiple purification steps |

| Derivatization of commercial precursors | High regioselectivity, scalable | Requires multiple functionalization steps |

| Catalytic cross-coupling reactions | High yield, regioselectivity, broad substrate scope | Cost of catalysts, need for optimized conditions |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present as an intermediate) to form the amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine or thiazole derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine exhibit potent antimicrobial properties. For instance, derivatives of thiazole and pyridine have been studied for their effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction in different cancer cell lines such as breast and colon cancer .

Case Study: Synthesis and Testing

A study published in the Journal of Medicinal Chemistry reported the synthesis of thiazole derivatives, including those with trifluoromethyl substitutions, which demonstrated enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .

Agricultural Applications

Insecticides and Herbicides

The structural characteristics of this compound suggest its potential use as a novel insecticide or herbicide. Compounds with similar structures have been developed for agricultural use, targeting specific pests while minimizing harm to beneficial insects .

Case Study: Sulfoxaflor

Sulfoxaflor, a compound related to the thiazole family, has been successfully utilized as an insecticide against sap-sucking pests. Its efficacy and safety profile have made it a subject of extensive research, paving the way for the development of new agrochemicals based on similar scaffolds .

Material Science Applications

Synthesis of Metal-Organic Frameworks (MOFs)

The compound can serve as a building block in the synthesis of metal-organic frameworks (MOFs), which are utilized in gas storage, separation processes, and catalysis. The introduction of trifluoromethyl groups can enhance the stability and functionality of these frameworks .

Case Study: MOF Development

Recent studies have demonstrated that incorporating thiazole derivatives into MOF structures can lead to improved gas adsorption properties. For example, a MOF synthesized using a similar thiazole compound showed significantly higher CO2 capture efficiency compared to traditional materials .

作用机制

The mechanism of action of 5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amino group can form hydrogen bonds with target proteins. The thiazole ring contributes to the overall stability and electronic properties of the molecule, facilitating its biological activity.

相似化合物的比较

Tables

Table 1. Structural and Functional Comparison of Key Compounds

生物活性

5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine is a compound of interest due to its unique structural features and potential biological applications. The presence of the trifluoromethyl group and thiazole moiety suggests that this compound may exhibit significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyridine ring substituted with an amino group and a trifluoromethyl group, as well as a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₃N₄S |

| Molecular Weight | 248.25 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells.

Case Study:

A study investigated the cytotoxicity of thiazole derivatives against A431 (human epidermoid carcinoma) and U251 (human glioblastoma) cell lines. The results indicated that certain thiazole compounds exhibited IC50 values less than 10 µM, demonstrating significant potency against these cancer types .

Anticonvulsant Activity

Thiazole-containing compounds have also been explored for their anticonvulsant properties. Research has shown that specific thiazole derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticonvulsant efficacy.

Research Findings:

In a recent study, a series of thiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test in mice. Compounds with electron-withdrawing groups, such as trifluoromethyl, showed improved activity compared to their non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been documented extensively. Compounds with similar structures to this compound have demonstrated inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Example:

A derivative with a similar thiazole scaffold was tested against Staphylococcus aureus and Escherichia coli, showing MIC values in the low micromolar range, indicating strong antibacterial activity .

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: Thiazoles can act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.

- DNA Interaction: Some thiazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Receptor Modulation: The amino group may facilitate interactions with various biological receptors, enhancing therapeutic efficacy.

常见问题

Q. What are the key synthetic strategies for constructing the thiazole and pyridine moieties in this compound?

The synthesis of thiazole derivatives typically involves cyclization reactions. For example, thiazole rings can be formed via condensation of α-halo ketones with thioureas or via Hantzsch thiazole synthesis. The pyridine ring with trifluoromethyl and amino substituents may require regioselective functionalization, such as halogenation followed by palladium-catalyzed cross-coupling to introduce the trifluoromethyl group . Multi-step protocols, including formylation and oxidation (as seen in pyrazole synthesis), may be adapted for pyridine intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : The -NMR spectrum will show distinct signals for the thiazole protons (δ 6.5–8.5 ppm) and pyridine protons (δ 7.0–8.5 ppm). The trifluoromethyl group () appears as a singlet in -NMR at ~-60 ppm.

- IR : Stretching vibrations for (thiazole) at ~1600 cm and (amine) at ~3300 cm are critical markers.

- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the thiazole-pyridine scaffold .

Q. What purification methods are recommended for isolating this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is effective. Recrystallization from DMSO/water or ethanol/water mixtures improves purity, as demonstrated in thiadiazole and pyrimidine derivative syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving unstable intermediates?

- Temperature Control : Use low temperatures (-78°C to 0°C) for sensitive steps like acylation or halogenation.

- Protecting Groups : Protect the amino group during trifluoromethylation to prevent side reactions.

- Catalysis : Employ Pd catalysts for Suzuki-Miyaura couplings to introduce aromatic substituents efficiently .

- In-line Monitoring : Use TLC or HPLC to track intermediate stability and adjust reaction conditions dynamically .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values)?

- Assay Validation : Repeat assays under standardized conditions (e.g., pH, temperature, cell line passage number).

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference.

- Metabolic Stability Testing : Evaluate compound stability in serum to rule out degradation artifacts .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

The group is strongly electron-withdrawing, which:

- Enhances metabolic stability by resisting oxidative degradation.

- Modulates pKa of the pyridine ring, improving membrane permeability.

- Increases binding affinity to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR : Correlate substituent effects (e.g., , methyl groups) with activity trends .

Experimental Design Considerations

Q. How to design dose-response studies for in vitro antitumor activity evaluation?

- Cell Lines : Use diverse panels (e.g., NCI-60) to assess selectivity.

- Dose Range : Test 0.1–100 µM in triplicate, with cisplatin or doxorubicin as positive controls.

- Endpoint Assays : Employ MTT or SRB assays at 48–72 hours post-treatment .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC Method Development : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm.

- LOQ/LOD : Achieve limits of quantification ≤0.1% via calibration with spiked standards .

Safety and Handling

Q. What precautions are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。